molecular formula C10H8ClNO5 B2891041 6-Chloro-8-nitrochromane-3-carboxylic acid CAS No. 926239-75-0

6-Chloro-8-nitrochromane-3-carboxylic acid

Cat. No.: B2891041
CAS No.: 926239-75-0
M. Wt: 257.63
InChI Key: RYTMVTXXMSRLGT-UHFFFAOYSA-N
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Description

6-Chloro-8-nitrochromane-3-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . It is a derivative of chromane, a bicyclic organic compound, and features both chloro and nitro substituents, which contribute to its unique chemical properties.

Scientific Research Applications

6-Chloro-8-nitrochromane-3-carboxylic acid is used in various scientific research applications:

Preparation Methods

The synthesis of 6-Chloro-8-nitrochromane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chromane derivative followed by chlorination and carboxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

6-Chloro-8-nitrochromane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-8-nitrochromane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro and chloro groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-8-nitrochromane-3-carboxylic acid include other chromane derivatives with different substituents. For example:

    6-Chloro-8-nitrochromane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    6-Bromo-8-nitrochromane-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5/c11-7-2-5-1-6(10(13)14)4-17-9(5)8(3-7)12(15)16/h2-3,6H,1,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMVTXXMSRLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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